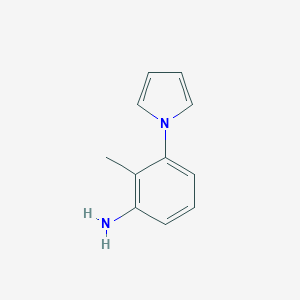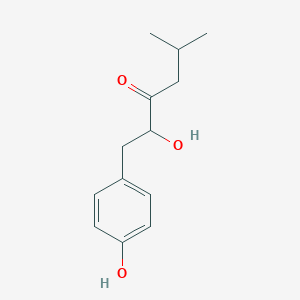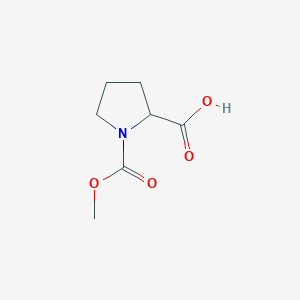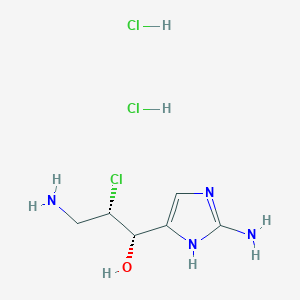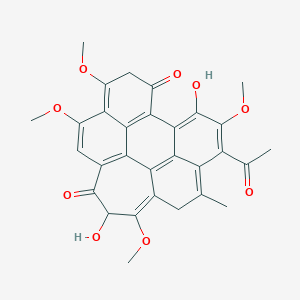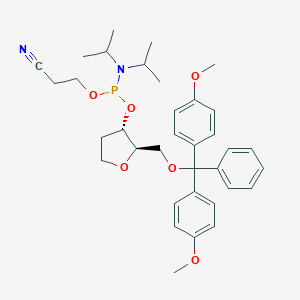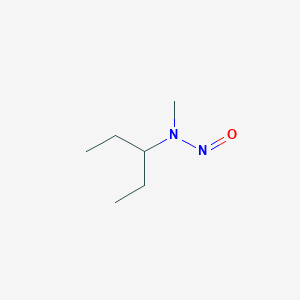
3-Pentanamine, N-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanamine, N-methyl-N-nitroso-, also known as N-nitrosodimethylamine (NDMA), is a highly toxic and carcinogenic compound that has been widely studied due to its potential health hazards. NDMA is a yellowish liquid that is soluble in water and organic solvents, and is commonly used in the manufacturing of rubber, pesticides, and other industrial products. In recent years, NDMA has also been found to be a contaminant in some food and drug products, leading to concerns about its safety and regulatory implications.
Mechanism of Action
NDMA is believed to exert its carcinogenic effects through the formation of DNA adducts, which can lead to mutations and chromosomal abnormalities. NDMA can also induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
NDMA can affect various biochemical and physiological processes in the body, including the metabolism of drugs and other compounds. NDMA can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the clearance of drugs from the body. NDMA can also affect the levels of various neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
NDMA has been used as a research tool in various studies, due to its ability to induce cancer and other health effects. However, the use of NDMA in laboratory experiments is limited by its toxicity and potential health hazards. Careful handling and disposal procedures are required to minimize exposure and ensure safety.
Future Directions
Further research is needed to fully understand the mechanisms of NDMA toxicity and carcinogenicity, as well as its effects on human health and the environment. Future studies could focus on the development of new methods for NDMA detection and analysis, as well as the identification of potential biomarkers for NDMA exposure and toxicity. Additionally, research could explore the potential use of NDMA as a therapeutic agent for certain diseases, such as cancer.
Synthesis Methods
NDMA can be synthesized through the reaction of nitrite with dimethylamine, which is a common method used in industrial production. The reaction is typically carried out under acidic conditions and at high temperatures, and requires careful control to avoid the formation of unwanted byproducts. Other methods of NDMA synthesis include the reaction of nitrite with other amines, such as diethylamine or morpholine.
Scientific Research Applications
NDMA has been extensively studied for its carcinogenic and mutagenic properties, as well as its effects on human health. Research has shown that exposure to NDMA can lead to the development of cancer in various organs, including the liver, kidney, and bladder. NDMA has also been linked to other health effects, such as liver damage, respiratory problems, and reproductive toxicity.
properties
CAS RN |
130985-78-3 |
|---|---|
Product Name |
3-Pentanamine, N-methyl-N-nitroso- |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methyl-N-pentan-3-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(5-2)8(3)7-9/h6H,4-5H2,1-3H3 |
InChI Key |
AUNCOGKNFHRMFT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N(C)N=O |
Canonical SMILES |
CCC(CC)N(C)N=O |
Other CAS RN |
130985-78-3 |
synonyms |
N-NITROSOMETHYL(1-ETHYLPROPYL)AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



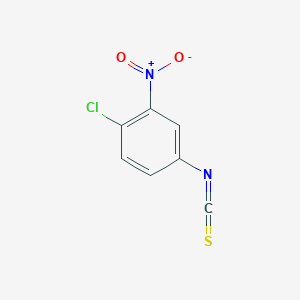
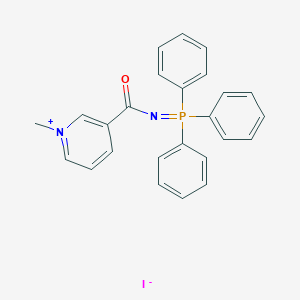
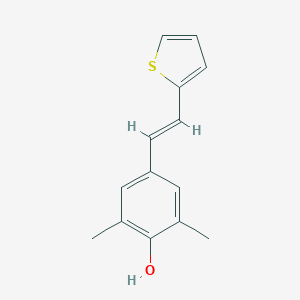
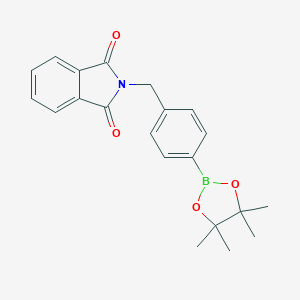
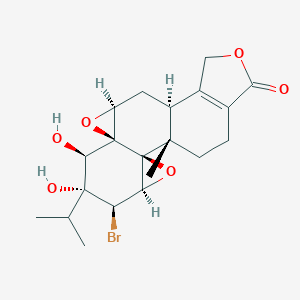
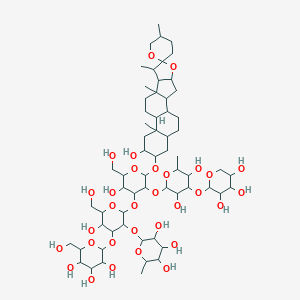
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
